

physicochemical properties of 2-amino-2-(3,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-amino-2-(3,5-difluorophenyl)acetic Acid
Cat. No.:	B177832

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-amino-2-(3,5-difluorophenyl)acetic Acid**

Introduction

2-amino-2-(3,5-difluorophenyl)acetic acid is a fluorinated, non-proteinogenic α -amino acid. As a derivative of phenylglycine, the presence of two fluorine atoms on the aromatic ring at the meta positions significantly influences its electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block and key intermediate in medicinal chemistry and drug development, particularly for creating novel therapeutic agents with potentially enhanced biological activity and pharmacokinetic profiles. This document provides a comprehensive overview of its core physicochemical properties, supported by experimental methodologies and logical diagrams.

Physicochemical Data

The quantitative physicochemical properties of **2-amino-2-(3,5-difluorophenyl)acetic acid** are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for guiding its application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₈ H ₇ F ₂ NO ₂	[1]
Molecular Weight	187.14 g/mol	[2] [3]
CAS Number	199327-33-8	[1]
LogP	-1.19	[1]
Polar Surface Area (PSA)	63 Å ²	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	2	[1]
Rotatable Bond Count	2	[1]
Heavy Atom Count	13	[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard experimental approaches in the field.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A standard method for its determination is the Shake-Flask Method.

- Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol (representing a lipid layer) and water (representing an aqueous biological fluid). The ratio of its concentration in the two phases at equilibrium is measured.
- Methodology:
 - A solution of **2-amino-2-(3,5-difluorophenyl)acetic acid** is prepared in either n-octanol or water.

- A known volume of this solution is mixed with an equal volume of the other solvent (pre-saturated with the first) in a separatory funnel.
- The funnel is shaken vigorously for a set period to ensure equilibrium is reached, and then left to stand until the two phases have completely separated.
- The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The partition coefficient (P) is calculated as $P = [\text{Concentration in Octanol}] / [\text{Concentration in Water}]$.
- LogP is the base-10 logarithm of the partition coefficient.

Determination of pKa (Acid Dissociation Constant)

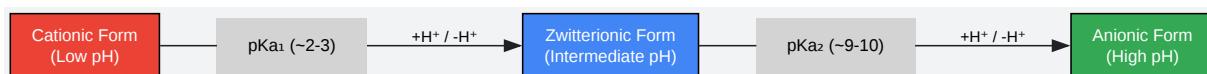
As an amino acid, the compound has at least two ionizable groups: the carboxylic acid and the amino group. The pKa values indicate the strength of these acidic and basic centers.

Potentiometric titration is the most common method for pKa determination.

- Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated.
- Methodology:
 - A precise amount of **2-amino-2-(3,5-difluorophenyl)acetic acid** is dissolved in a known volume of water or a suitable co-solvent.
 - The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
 - The pH is recorded after each addition of the titrant.

- A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. The first pKa (pK_{a1}) corresponds to the carboxylic acid group, and the second (pK_{a2}) corresponds to the ammonium group.

Synthesis Protocol: Strecker Synthesis Adaptation

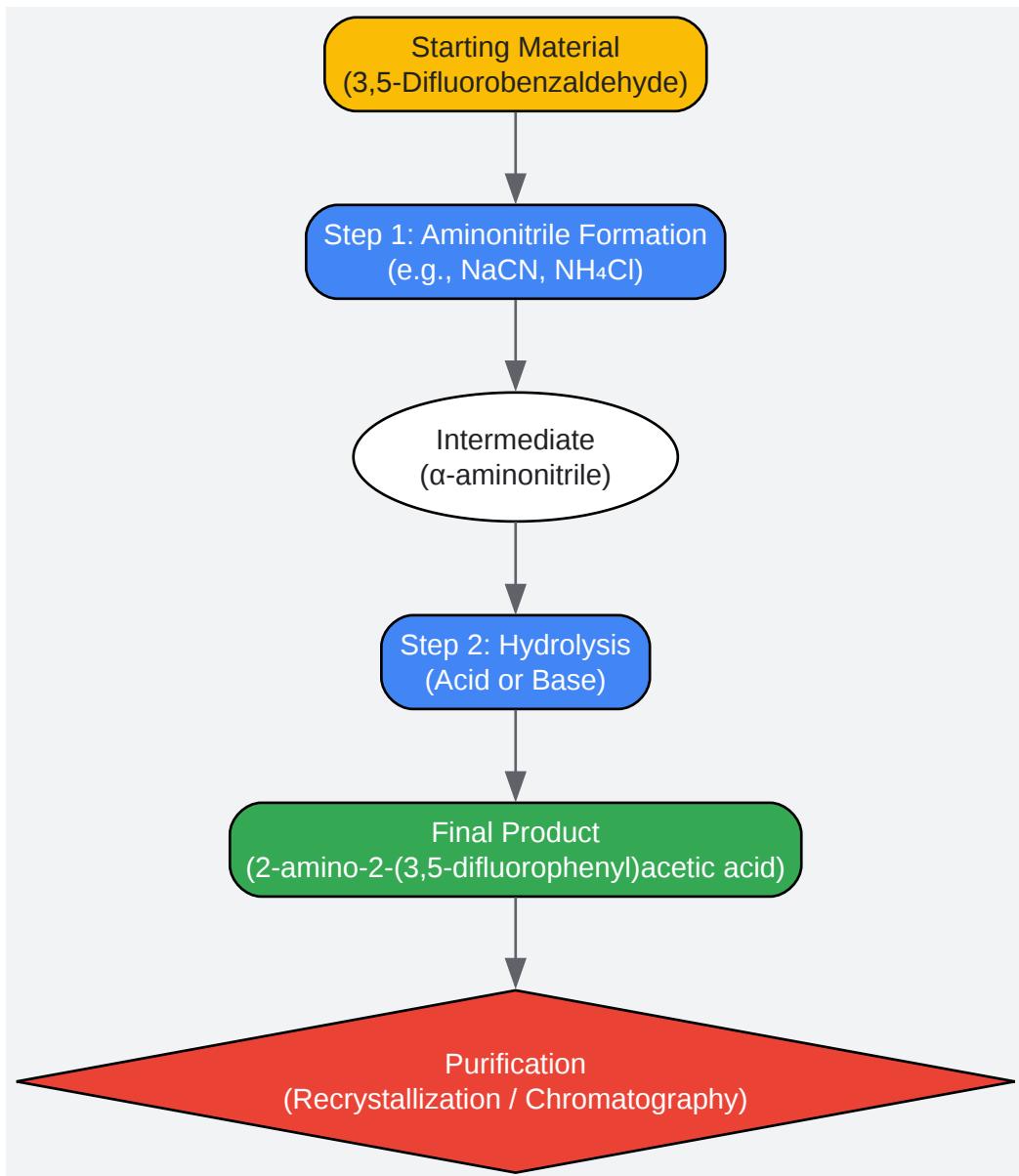

The synthesis of α -amino acids like **2-amino-2-(3,5-difluorophenyl)acetic acid** can be achieved through various methods. A common approach is an adaptation of the Strecker synthesis.

- Principle: This synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
- Methodology:
 - Step 1: Formation of the Aldehyde. 3,5-difluorobenzaldehyde serves as the starting material.
 - Step 2: Formation of the α -aminonitrile. The aldehyde is reacted with a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., sodium cyanide). This three-component reaction forms 2-amino-2-(3,5-difluorophenyl)acetonitrile.
 - Step 3: Hydrolysis. The α -aminonitrile intermediate is then subjected to acidic or basic hydrolysis. Heating the nitrile in the presence of a strong acid (like HCl) or a strong base (like NaOH) will hydrolyze the nitrile group (-CN) to a carboxylic acid group (-COOH), yielding the final product, **2-amino-2-(3,5-difluorophenyl)acetic acid**.
 - Purification: The final product is isolated and purified, typically by recrystallization or chromatography.

Visualizations

Acid-Base Equilibrium

The ionization state of **2-amino-2-(3,5-difluorophenyl)acetic acid** is dependent on the ambient pH. This equilibrium is fundamental to its chemical behavior and biological interactions.



[Click to download full resolution via product page](#)

Fig. 1: pH-dependent ionization states of the amino acid.

General Synthetic Workflow

The production of **2-amino-2-(3,5-difluorophenyl)acetic acid** follows a multi-step chemical synthesis workflow, starting from a commercially available precursor.

[Click to download full resolution via product page](#)

Fig. 2: A typical workflow for the chemical synthesis.

Biological Context and Applications

While specific signaling pathways for this exact molecule are not detailed in the provided literature, its structural motifs are of significant interest in drug discovery.

- **Enzyme Inhibition:** Non-proteinogenic amino acids are often explored as inhibitors of enzymes involved in metabolic or signaling pathways. The difluorophenyl group can enhance binding affinity to enzyme active sites through favorable interactions.
- **Antimicrobial/Antiviral Potential:** Analogous compounds, such as --INVALID-LINK--acetic acid, have been investigated for antimicrobial and antiviral properties.^[4] This suggests that **2-amino-2-(3,5-difluorophenyl)acetic acid** could serve as a scaffold for developing new agents in this therapeutic area.
- **Pharmaceutical Intermediates:** The compound is a valuable building block for synthesizing more complex molecules, including potential anti-inflammatory agents or central nervous system drugs, where the fluorine atoms can improve blood-brain barrier penetration and resist metabolic degradation.^{[5][6]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-amino-2-(3,5-difluorophenyl)acetic acid - C8H7F2NO2 | CSSB00011934585 [chem-space.com]
- 2. Buy 2-amino-2-(2,4-difluorophenyl)acetic Acid | 240409-02-3 [smolecule.com]
- 3. 2-amino-2-(2,3-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [(3,5-Difluorophenyl)amino](oxo)acetic acid | 1060817-53-9 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Diclofenac - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physicochemical properties of 2-amino-2-(3,5-difluorophenyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177832#physicochemical-properties-of-2-amino-2-3-5-difluorophenyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com